
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane is a unique compound characterized by its triazine core substituted with ethynyl and methyl groups. This compound belongs to the class of triazines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of cyanuric chloride with ethynyl and methyl substituents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the substitution reactions . The industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,6-Triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:
1,3,5-Triethynyl-2,4,6-trimethylbenzene: This compound has a similar structure but lacks the triazine core, resulting in different chemical and physical properties.
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: This compound contains a boron-oxygen ring instead of the triazine core, leading to distinct reactivity and applications.
1,3,5-Trithiane, 2,4,6-trimethyl: This compound has a sulfur-containing ring, which imparts different chemical properties compared to the triazine core.
The uniqueness of this compound lies in its combination of ethynyl and methyl substituents on a triazine core, providing a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
285141-50-6 |
|---|---|
Molecular Formula |
C9H12B3N3 |
Molecular Weight |
194.7 g/mol |
IUPAC Name |
2,4,6-triethynyl-1,3,5-trimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C9H12B3N3/c1-7-10-13(4)11(8-2)15(6)12(9-3)14(10)5/h1-3H,4-6H3 |
InChI Key |
CTZDBUMFUPRLJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N(B(N1C)C#C)C)C#C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
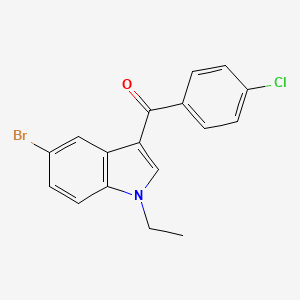
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
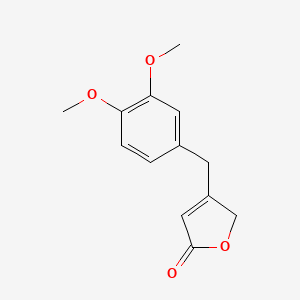
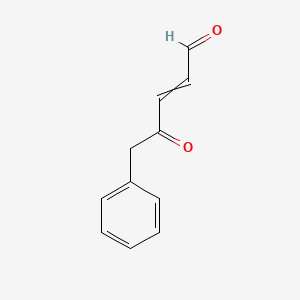
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
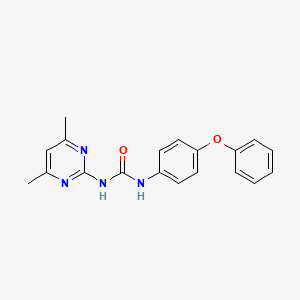
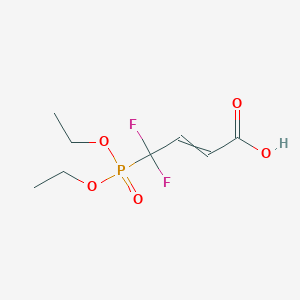
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)
